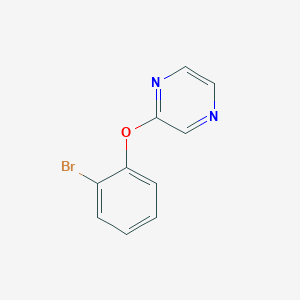
2-(2-Bromophenoxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)pyrazine is a heterocyclic organic compound with the molecular formula C10H7BrN2O It consists of a pyrazine ring substituted with a 2-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)pyrazine typically involves the reaction of 2-bromophenol with pyrazine. One common method is the nucleophilic aromatic substitution reaction, where 2-bromophenol reacts with pyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.
Oxidation Products: Oxidized derivatives of pyrazine.
Reduction Products: Dehalogenated pyrazine derivatives.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
2-(2-Bromophenoxy)pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials and polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The pyrazine ring can also engage in π-π interactions with aromatic residues in proteins, contributing to its biological activity.
Comparison with Similar Compounds
2-(2-Chlorophenoxy)pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenoxy)pyrazine: Contains a fluorine atom in place of bromine.
2-(2-Iodophenoxy)pyrazine: Features an iodine atom instead of bromine.
Uniqueness: 2-(2-Bromophenoxy)pyrazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and polarizability compared to chlorine and fluorine can result in different chemical and biological properties. The compound’s ability to undergo various substitution and coupling reactions makes it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
2-(2-bromophenoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRATNUBKVEWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(3,4-Dimethylphenyl)-5-{[(4-ethenylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2615176.png)
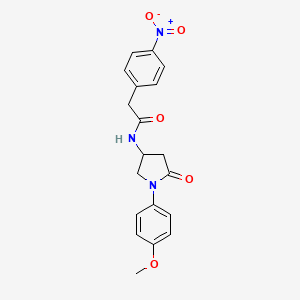
![2-Methylsulfanyl-3-p-tolyl-1,4,8-triaza-spiro[4.5]deca-1,3-diene-8-carboxylic acid tert-butyl ester](/img/structure/B2615179.png)
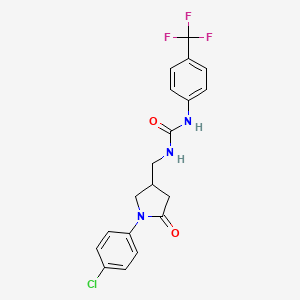
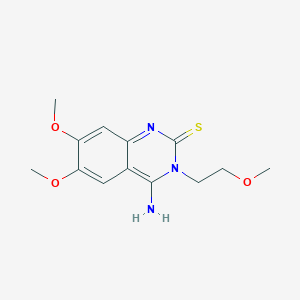
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2615182.png)
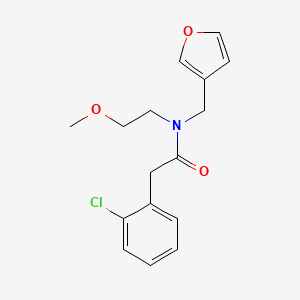
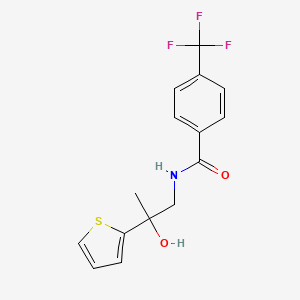
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2615189.png)
![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)
![2-(5-chlorothiophen-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2615191.png)

![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![11-(5-chloro-2-methoxybenzoyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2615199.png)
